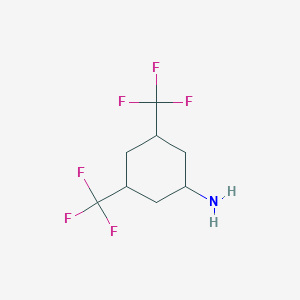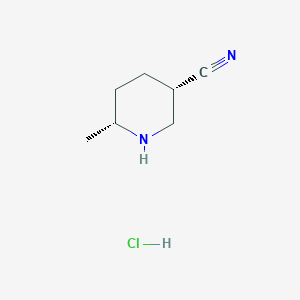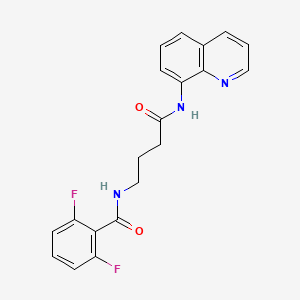![molecular formula C18H23N3O2S2 B2717235 4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine CAS No. 303985-02-6](/img/structure/B2717235.png)
4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine” is a chemical compound . It is a pyrimidine derivative.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps . For instance, readily available 4-methyl-3-nitrobenzenesulfonic acid and 2-methyl-5-nitrophenol were used to develop two alternative approaches to the synthesis of 2-methoxy-4-(methylsulfanyl)benzoic acid in total yields of 17% and 37%, respectively .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula, molecular weight, melting point, boiling point, and density .Aplicaciones Científicas De Investigación
Synthesis and Imaging Agents
A significant application of compounds related to 4-{2-[(4-Methoxybenzyl)sulfanyl]-6-[(methylsulfanyl)methyl]-4-pyrimidinyl}morpholine is in the synthesis of potential PET (Positron Emission Tomography) agents for imaging in Parkinson's disease. The synthesis process involves multiple steps, including the preparation of the reference standard and its precursor, leading to the target tracer [11C]HG-10-102-01. This tracer shows promise for imaging LRRK2 enzyme activity, which is relevant to Parkinson's disease research, with high radiochemical yield and purity (Wang, Gao, Xu, & Zheng, 2017).
Antibacterial and Enzyme Inhibition
Another area of research involves the synthesis of novel compounds derived from similar chemical structures, showcasing potential as antibacterial and enzyme inhibitors. These studies have produced compounds with notable activity against carbonic anhydrases, a family of enzymes important for various physiological functions. The discovery and optimization of these inhibitors are crucial for developing new therapeutic agents for diseases where carbonic anhydrase activity is implicated (Supuran, Maresca, Gregáň, & Remko, 2013).
Anti-Inflammatory and Analgesic Agents
Research has also focused on synthesizing new heterocyclic compounds with anti-inflammatory and analgesic properties. By modifying the chemical structure to include different functional groups, researchers have developed compounds with high COX-2 inhibition, analgesic, and anti-inflammatory activities. These findings are significant for the pharmaceutical industry in searching for more effective and selective pain management and anti-inflammatory drugs (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Corrosion Inhibitors
Another application area is the development of corrosion inhibitors for carbon steel, demonstrating the versatility of these compounds beyond biomedicine. New pyridopyrimidinones derivatives have been synthesized and characterized, showing potent inhibition behavior for the corrosion of API 5L X52 carbon steel in acidic solutions. These studies not only contribute to the chemical industry by providing solutions to corrosion but also illustrate the multifaceted uses of such compounds (Abdallah, Shalabi, & Bayoumy, 2018).
Propiedades
IUPAC Name |
4-[2-[(4-methoxyphenyl)methylsulfanyl]-6-(methylsulfanylmethyl)pyrimidin-4-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2S2/c1-22-16-5-3-14(4-6-16)12-25-18-19-15(13-24-2)11-17(20-18)21-7-9-23-10-8-21/h3-6,11H,7-10,12-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMJAUHZGETYMFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CSC2=NC(=CC(=N2)N3CCOCC3)CSC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-(4-chlorophenyl)-3-[1-(2-thienylcarbonyl)-1H-pyrazol-3-yl]-4(1H)-pyridazinone](/img/structure/B2717152.png)
![2-([1,1'-biphenyl]-4-yl)-N-(5,5-dioxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2717154.png)
![ethyl 4-{1-[(4-fluorophenyl)methoxy]-2-oxo-1,2-dihydropyridine-3-amido}benzoate](/img/structure/B2717158.png)

![2-[1-(2-Methylpropyl)benzimidazol-2-yl]ethan-1-ol](/img/structure/B2717162.png)
![4-[1-(4-Methoxy-3-methylbenzenesulfonyl)azetidin-3-yl]piperazin-2-one](/img/structure/B2717164.png)

![1,4,9-Trioxa-dispiro[4.2.4.2]tetradecan-12-one](/img/structure/B2717168.png)
![1-{5H,6H,7H-cyclopenta[c]pyridazin-3-yl}-N-(2-fluorophenyl)piperidine-4-carboxamide](/img/structure/B2717170.png)
![ethyl 2-(2-(quinazolin-4-ylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2717171.png)

![2-[(3,4-dichlorobenzyl)sulfanyl]-3H-indol-3-one N-(2,4,6-trichlorophenyl)hydrazone](/img/structure/B2717173.png)

![N-{3-[1-(ethanesulfonyl)-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}ethane-1-sulfonamide](/img/structure/B2717175.png)
